molecular formula C15H13F3N2O2S B7007417 N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide

N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B7007417
M. Wt: 342.3 g/mol
InChI Key: VRZOWVBBGRXIDD-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a 2-methylpropanoyl group and a thiophene ring substituted with a trifluoromethyl group and a carboxamide group

Properties

IUPAC Name

N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-8(2)13(21)9-5-19-4-3-12(9)20-14(22)10-6-23-7-11(10)15(16,17)18/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZOWVBBGRXIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CN=C1)NC(=O)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized by acylation of 4-aminopyridine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

    Preparation of Thiophene Intermediate: The thiophene intermediate can be synthesized by introducing a trifluoromethyl group onto a thiophene ring, followed by carboxylation to introduce the carboxamide group.

    Coupling Reaction: The pyridine and thiophene intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-methylthiophene-3-carboxamide
  • N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-chlorothiophene-3-carboxamide
  • N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-ethoxythiophene-3-carboxamide

Uniqueness

N-[3-(2-methylpropanoyl)pyridin-4-yl]-4-(trifluoromethyl)thiophene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

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